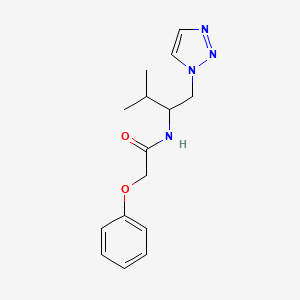

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-12(2)14(10-19-9-8-16-18-19)17-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKARYWJJZQDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide. The compound has demonstrated efficacy against various bacterial strains, suggesting its application as a lead compound in antibiotic development. For instance, a study reported that triazole-containing compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Case Study:

A synthesized derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 31.25 µg/mL, which is comparable to existing antibiotics like ampicillin .

1.2 Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. The ability of this compound to inhibit cancer cell proliferation has been noted in various studies. The structure allows for interactions with biological targets involved in cancer pathways.

Case Study:

In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways and modulation of cell cycle regulators .

Agricultural Applications

2.1 Pesticidal Activity

The incorporation of triazole moieties into pesticide formulations has shown promising results in enhancing efficacy against pests and pathogens affecting crops. This compound has been explored for its fungicidal properties.

Case Study:

Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops like wheat and corn. The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death .

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers.

Case Study:

Research demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers without triazole units. This makes it suitable for applications in coatings and composite materials.

Mechanism of Action

The mechanism by which N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide exerts its effects involves binding to specific molecular targets and modulating biological pathways . The triazole ring is known for its ability to interact with various enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

Phenoxyacetamide derivatives: These compounds contain the phenoxyacetamide group and are used in various pharmaceutical applications.

Uniqueness: N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide stands out due to its specific combination of the triazole and phenoxyacetamide groups, which may confer unique biological and chemical properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 252.29 g/mol. The structure includes a triazole ring, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbutan-2-one with phenoxyacetyl chloride in the presence of a base to form the desired amide. The triazole moiety can be introduced through click chemistry methods, which are efficient and yield high purity products.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Studies show that derivatives of triazole compounds can inhibit fungal growth effectively. A compound structurally similar to this compound demonstrated an inhibition rate comparable to established antifungal agents like fluconazole .

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

- Cytotoxicity : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) revealed that the compound exhibits cytotoxic effects with IC50 values suggesting significant activity against these cell lines .

The mechanism behind the biological activity of triazole-containing compounds often involves:

- Inhibition of Enzymatic Pathways : Triazoles interfere with fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

| Study | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Triazole Derivative A | Antifungal | 0.5 µg/mL | |

| N-(3-methyl... | Antitumor (A549) | 12 µM | |

| N-(3-methyl... | Antitumor (MCF7) | 15 µM |

These findings suggest that modifications in the chemical structure can significantly enhance biological activities.

Q & A

Q. What are the typical synthetic routes for preparing N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. A representative procedure involves:

- Reacting a propargyl ether (e.g., (prop-2-yn-1-yloxy)naphthalene) with a substituted 2-azido-N-phenylacetamide in a 3:1 tert-butanol/water mixture.

- Using 10 mol% Cu(OAc)₂ as a catalyst at room temperature for 6–8 hours, followed by extraction with ethyl acetate and recrystallization in ethanol .

- Key validation : IR spectroscopy (amide C=O stretch at ~1670 cm⁻¹) and HRMS for molecular ion confirmation .

Q. How is the compound characterized structurally?

- Basic methods :

- IR spectroscopy : Identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent environments (e.g., triazole proton at δ 8.36 ppm, phenoxy CH₂ at δ 5.48 ppm) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated for C21H18N5O4: 404.1359) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in regioselectivity during triazole formation?

Q. How do solvent and catalyst loading affect reaction yield and purity?

- Optimization strategies :

Q. What computational methods predict bioactivity against viral targets?

- Molecular docking (e.g., AutoDock Vina) screens interactions with viral enzymes (e.g., HCV NS5B polymerase):

- Triazole and phenoxy groups form hydrogen bonds with catalytic residues (e.g., Asp318 in HCV NS5B) .

- SAR analysis : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance antiviral activity (IC₅₀: 2.1 µM vs. 8.7 µM for –OCH₃) .

Q. How to resolve contradictions in spectral data during characterization?

- Case study : Discrepancies in ¹³C NMR shifts (e.g., δ 165.0 ppm for amide C=O vs. δ 168.2 ppm in similar derivatives) may arise from:

- Resolution : Use 2D NMR (HSQC, HMBC) to correlate ambiguous peaks .

Methodological Workflows

Q. Designing analogs for structure-activity relationship (SAR) studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.